Cyclohexyl phenylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUNIYVZFAQQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289228 | |
| Record name | cyclohexyl phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3770-95-4 | |
| Record name | 3770-95-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclohexyl phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclohexyl N-phenylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Chemistry of Cyclohexyl Phenylcarbamate
Synthetic Pathways to Cyclohexyl Phenylcarbamate and its Derivatives
The synthesis of carbamates, particularly phenylcarbamates, is a cornerstone of modern organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The structural versatility and biological significance of these compounds have driven the development of numerous synthetic strategies.
General Synthesis Strategies for Phenylcarbamates
The formation of the carbamate (B1207046) linkage can be achieved through several general pathways. A primary method involves the reaction of an isocyanate with an alcohol. nih.govnih.gov This reaction is often facilitated by the inherent reactivity of the isocyanate group towards nucleophiles. Another common approach is the Curtius rearrangement, where an acyl azide (B81097) is thermally decomposed to an isocyanate, which is then trapped by an alcohol to yield the carbamate. nih.govwikipedia.orgnih.gov This method is valued for its mild conditions and tolerance of various functional groups. nih.gov
Furthermore, advancements in catalysis have introduced methods such as the copper-catalyzed cross-coupling of amines with carbazates and three-component couplings of amines, carbon dioxide, and halides. organic-chemistry.orgacs.org Phosgene-free methods are also gaining prominence, utilizing reagents like phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as a carbonyl source for the synthesis of carbamates under mild conditions. organic-chemistry.org
Specific Routes to this compound
Several specific methods have been developed for the synthesis of this compound, each with its own set of conditions and mechanistic intricacies.
The direct reaction of phenyl isocyanate with cyclohexanol (B46403) is a fundamental and widely studied method for producing this compound. nih.govkuleuven.beresearchgate.net This reaction involves the nucleophilic attack of the hydroxyl group of cyclohexanol on the electrophilic carbon of the isocyanate group. kuleuven.be The reaction can proceed without a catalyst, but is often accelerated by the presence of a base, such as N-methylimidazole. nih.gov Kinetic studies have shown that the reaction rate can be influenced by the concentration of the alcohol, suggesting a multimolecular mechanism where alcohol clusters may be involved in the transition state. kuleuven.be
Research has demonstrated that in the presence of 20-mol% N-methylimidazole in dichloromethane (B109758), the reaction between phenyl isocyanate and cyclohexanol can achieve an 85% yield of this compound within 24 hours at room temperature. nih.gov The progress of this alcoholysis reaction can be monitored using infrared spectroscopy by observing the characteristic bands of the isocyanate and alcohol functional groups. researchgate.net
Table 1: Reaction Conditions for the Synthesis of this compound from Phenyl Isocyanate and Cyclohexanol This table is interactive. Users can sort and filter the data.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-methylimidazole (20 mol%) | Dichloromethane | Room Temp. | 24 | 85 | nih.gov |
| None | Tetrahydrofuran | Not Specified | Not Specified | Not Specified | researchgate.net |
| None | None | 135 | 13 | Not Specified | gatech.edu |
A more advanced and atom-economical approach involves the copper-catalyzed functionalization of unactivated C(sp³)–H bonds. nih.govrsc.org This methodology allows for the direct synthesis of tertiary carbamates from hydrocarbon feedstocks and isocyanates, bypassing the need for pre-functionalized substrates. nih.govrsc.org The reaction typically employs a copper catalyst and an oxidant. researchgate.net Kinetic studies suggest that the rate-determining step is a radical-mediated C(sp³)–H bond cleavage. nih.govrsc.org This method exhibits a site selectivity of 3° > 2° > 1° for the C-H bond functionalization. nih.govrsc.org While this method is generally applied to the synthesis of tertiary carbamates, the principles can be extended to the synthesis of secondary carbamates like this compound under specific conditions. rsc.orgshareok.orgnih.govthieme-connect.com
The Curtius rearrangement offers a versatile route to isocyanates from carboxylic acids via acyl azide intermediates. wikipedia.orgnih.gov The isocyanate generated in situ can then be trapped by a suitable nucleophile. In a novel application, the isocyanate formed from the Curtius rearrangement of cyclohexane (B81311) carboxylic acid (using diphenylphosphoryl azide, DPPA) can be trapped with a Schiff base, such as 2-((diphenylmethylene)amino)ethanol, to form a carbamate derivative. mdpi.com This reaction is typically carried out in a solvent like acetonitrile (B52724) in the presence of a base like triethylamine (B128534) at elevated temperatures. mdpi.com This approach provides a single-step assembly of the carbamate functionality. mdpi.com
Table 2: Reagents for Curtius Rearrangement Synthesis of a Cyclohexyl Carbamate Derivative This table is interactive. Users can sort and filter the data.
| Carboxylic Acid | Azide Source | Trapping Agent | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| Cyclohexane carboxylic acid | Diphenylphosphoryl azide (DPPA) | 2-((diphenylmethylene)amino)ethanol | Triethylamine | Acetonitrile | 80 | mdpi.com |
In line with the principles of green chemistry, solvent-free or "neat" synthesis methods have been explored for the preparation of carbamates. bas.bgtubitak.gov.trarkat-usa.org One such method involves the three-component reaction of triphenylphosphine, dimethyl acetylenedicarboxylate, and an alkyl phenylcarbamate at room temperature to produce stable phosphorus ylides, demonstrating the reactivity of the carbamate in a solventless system. bas.bg Another approach for preparing primary carbamates involves grinding an alcohol with sodium cyanate (B1221674) and an acid catalyst like trichloroacetic acid or silica (B1680970) sulfuric acid in a mortar, completely avoiding the use of organic solvents. tubitak.gov.trarkat-usa.org While not directly reported for this compound, these solvent-free methods for other carbamates suggest a potential for more environmentally benign synthetic routes. google.com A patent also describes a process for preparing carbamates by reacting an amine, an organic halide, and carbon dioxide in the presence of a solid catalyst without a solvent. google.com
Supercritical CO2 as a Reaction Medium
The use of supercritical carbon dioxide (scCO2) as a reaction medium offers an alternative, environmentally conscious approach to carbamate synthesis. uogqueensmcf.com Supercritical CO2 is non-toxic, non-flammable, and can be used to replace other organic solvents, thereby reducing the release of toxic substances into the environment. uni-koeln.de This medium possesses a combination of gas-like and liquid-like properties, such as low viscosity and high diffusivity, which can enhance mass transfer rates. uni-koeln.de Carbon dioxide reaches its supercritical phase at a critical temperature of 31.1 °C and a critical pressure of 73.8 bar. uni-koeln.degoogle.com
In the context of carbamate synthesis, scCO2 can act as both a solvent and a C1 source (reagent). nih.govresearchgate.net Research has demonstrated the synthesis of various carbamates using CO2, amines, and alkyl halides. nih.gov One study investigated the synthesis of cellulose (B213188) tris(phenylcarbamate) and cellulose tris(cyclohexylcarbamate) using phenyl isocyanate and cyclohexyl isocyanate, respectively, in scCO2. wikipedia.orgresearchgate.net For the reaction of cellulose with phenyl isocyanate in scCO2, the presence of pyridine (B92270) as a catalyst was necessary to form cellulose tris(phenylcarbamate). wikipedia.orgresearchgate.net The highest yield for this specific reaction was achieved near the supercritical pressure of CO2, at approximately 7.5 MPa, with a notable decrease in yield at pressures of 8 MPa and above. wikipedia.orgresearchgate.net
Conversely, the direct reaction between cellulose and cyclohexyl isocyanate in scCO2 with pyridine did not proceed. wikipedia.orgresearchgate.net However, when cellulose was first dissolved in a Lithium Chloride/N,N-dimethylacetamide (LiCl/DMAc) system, it successfully reacted with cyclohexyl isocyanate in scCO2 to produce cellulose tris(cyclohexylcarbamate) in good yield, even without a catalyst like pyridine. wikipedia.orgresearchgate.net This highlights the tunability of reaction conditions in scCO2 to achieve specific synthetic outcomes for carbamates involving cyclohexyl and phenyl moieties.
Synthesis of Fluorinated Cycloalkyl N-Phenylcarbamates
The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties. The synthesis of fluorinated cycloalkyl N-phenylcarbamates has been explored, often using fluorinated cycloalkanols as starting materials. For instance, 4-fluorocyclohexan-1-ol is a known precursor for the synthesis of these compounds.
A study by Haufe and Fröhlich detailed the synthesis of various fluorinated cycloalkyl N-phenylcarbamates. These syntheses were performed as part of an investigation into the microbial defluorination and oxygenation of these compounds by the fungus Beauveria bassiana. The synthetic methods for these fluorinated building blocks include nucleophilic fluorinations, addition of fluorine to double bonds, and transformations of other fluorine-containing substrates.
Preparation of Related Carbamate Analogues Featuring Cyclohexyl and Phenyl Moieties
The structural motifs of cyclohexyl and phenyl groups are features in a variety of carbamate analogues investigated for diverse chemical and biological activities.
A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogues have been synthesized and characterized, primarily as high-affinity ligands for sigma-2 (σ2) receptors. The general synthetic approach involves preparing carbamate analogues from a 9-azabicyclo[3.3.1]nonan-3α-yl scaffold.
Research has identified specific compounds within this class with high potency and selectivity for the σ2 receptor over the σ1 subtype. For example, compounds designated WC-26 and WC-59 were found to be potent σ2 receptor ligands. The synthesis of a radiolabeled version, [(18)F]WC-59, was achieved through nucleophilic substitution of a mesylate precursor with [(18)F]fluoride, demonstrating a common strategy for preparing such molecules for imaging studies. These synthetic efforts have produced useful molecular tools for studying the function of σ2 receptors.
Table 1: Examples of N-Substituted 9-azabicyclo[3.3.1]nonan-3α-yl Phenylcarbamate Analogues
| Compound Name | Receptor Affinity (Ki) | Selectivity (σ1/σ2 ratio) | Source |
| WC-26 | 2.58 nM (for σ2) | 557 | |
| WC-59 | 0.82 nM (for σ2) | 2087 | |
| N-(9-(4-aminobutyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate | High affinity for σ2 | High selectivity vs σ1 | |
| N-(9-(6-aminohexyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate | High affinity for σ2 | High selectivity vs σ1 |
Cyclohexylcarbamic acid biphenyl (B1667301) esters represent a significant class of O-arylcarbamates, notably investigated as inhibitors of fatty acid amide hydrolase (FAAH). A key synthetic route to these compounds involves the addition of cyclohexylisocyanate to appropriately substituted biphenylols (phenylphenols).
This class includes the lead compound cyclohexylcarbamic acid biphenyl-3-yl ester, also known as URB524, which inhibits FAAH with a half-maximal inhibitory concentration (IC50) of 63 nM. Further synthetic modifications led to compounds like cyclohexylcarbamic acid 3′-carbamoylbiphenyl-3-yl ester (URB597). Structure-activity relationship (SAR) studies have involved synthesizing a series of analogues by introducing various substituents on the proximal phenyl ring to modulate electronic and steric features. These synthetic efforts aim to understand the structural requirements for potent FAAH inhibition.
Table 2: Prominent Cyclohexylcarbamic Acid Biphenyl Ester FAAH Inhibitors
| Compound Name | Abbreviation | FAAH Inhibition (IC50) | Synthetic Precursors | Source |
| Cyclohexylcarbamic acid biphenyl-3-yl ester | URB524 | 63 nM | Cyclohexylisocyanate, Biphenyl-3-ol | |
| Cyclohexylcarbamic acid 3′-carbamoylbiphenyl-3-yl ester | URB597 | - | - | |
| N-cyclohexyl-carbamic acid, 6-hydroxy[1,1′-biphenyl]-3yl ester | URB694 | - | - |
Phenazone, also known as antipyrine, is a pyrazolone (B3327878) derivative that can be functionalized to create a variety of compounds. The synthesis of phenazone derivatives includes reactions starting from 4-aminophenazone. To create analogues containing both cyclohexyl and phenyl moieties, urea (B33335) and thiourea (B124793) derivatives have been synthesized. These are structurally related to carbamates.
Specifically, the reaction of 4-aminophenazone with cyclohexyl isocyanate produces 1-cyclohexyl-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea. Similarly, reacting 4-aminophenazone with phenyl isothiocyanate yields the corresponding thiourea derivative. These syntheses demonstrate a method for incorporating the cyclohexyl and phenyl groups onto a phenazone scaffold via reactions with isocyanates or isothiocyanates.
Table 3: Synthesis of a Phenazone-Based Urea Analogue
| Starting Material 1 | Starting Material 2 | Product Name | Source |
| 4-Aminophenazone | Cyclohexyl isocyanate | 1-Cyclohexyl-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea |
Platinum(II) complexes are a cornerstone of inorganic medicinal chemistry. Analogues featuring N-cyclohexyl-1,3-propanediamine as a carrier ligand have been synthesized and characterized. The synthesis of these complexes, such as cis-[Pt(N-chpda)Cl2] (where N-chpda is N-cyclohexyl-1,3-propanediamine), involves the reaction of a platinum source like K2[PtCl4] with the N-cyclohexyl-1,3-propanediamine ligand.
The resulting complexes feature the platinum(II) center in a square planar geometry, coordinated by the chelating N-chpda ligand and other ligands like chloride, oxalate, or malonate in a cis configuration. The crystal structure of cis-[Pt(N-chpda)Cl2] confirms this arrangement, showing the platinum coordinated to the diamine and two chloride ions. These synthetic procedures allow for the creation of diverse platinum complexes by varying the non-amine ligands, which can influence the compound's properties.
Cellulose Tricarbamates
The derivatization of cellulose into cellulose tricarbamates is a significant transformation that alters its properties for various applications. Cyclohexyl isocyanate, a precursor related to this compound, is utilized in these synthetic strategies.
Research has been conducted on the reaction of cellulose with cyclohexyl isocyanate and phenyl isocyanate in supercritical CO2 (scCO2) to produce cellulose tricarbamates. jst.go.jpepa.gov In the case of phenyl isocyanate, the reaction requires the presence of pyridine as a catalyst to yield cellulose tris(phenylcarbamate) (CTPC). jst.go.jpepa.govresearchgate.net The yield of CTPC is notably sensitive to pressure, with an optimal yield achieved near the supercritical pressure of CO2 (approximately 7.5 MPa), which decreases significantly at higher pressures (8 MPa and above). jst.go.jpepa.gov
Conversely, the direct reaction of cellulose with cyclohexyl isocyanate in supercritical CO2 does not proceed, even with pyridine. jst.go.jpepa.govresearchgate.net To achieve the synthesis of cellulose tris(cyclohexylcarbamate) (CTCC), the cellulose must first be dissolved in a lithium chloride/N,N-dimethylacetamide (LiCl/DMAc) solvent system. jst.go.jpepa.govresearchgate.net Once dissolved, the cellulose reacts with cyclohexyl isocyanate in scCO2 to produce CTCC in good yield, notably without the need for a pyridine catalyst. jst.go.jpepa.gov Unlike the synthesis of CTPC, the yield of CTCC shows only a slight dependence on the pressure of the supercritical CO2. jst.go.jpepa.govresearchgate.net This method highlights a significant advantage, as it allows for the synthesis of CTCC without a catalyst and reduces the amount of pyridine needed for CTPC synthesis compared to conventional methods. jst.go.jpepa.gov
Table 1: Synthesis of Cellulose Tricarbamates using Isocyanates in scCO₂ This table summarizes reaction conditions for synthesizing cellulose tris(phenylcarbamate) and cellulose tris(cyclohexylcarbamate).
| Reactant | Co-solvent/Catalyst | Outcome | Pressure Effect | Citation |
| Phenyl Isocyanate | Pyridine | Forms Cellulose Tris(phenylcarbamate) (CTPC) | Yield sensitive; max at ~7.5 MPa | jst.go.jpepa.gov |
| Cyclohexyl Isocyanate | Pyridine | No reaction | - | jst.go.jpepa.govresearchgate.net |
| Cyclohexyl Isocyanate | LiCl/DMAc (pre-dissolution) | Forms Cellulose Tris(cyclohexylcarbamate) (CTCC) | Slight effect on yield | jst.go.jpepa.govresearchgate.net |
Chemical Reactivity and Transformation Studies of this compound
Hydrolysis and Degradation Pathways
The stability of carbamates towards hydrolysis is a critical aspect of their chemical behavior. Studies on the alkaline hydrolysis of various carbamates have shown that their stability is influenced by the nature of the alcohol and amine moieties. scispace.com A comparison of model carbamates revealed that hydrolytic stability increases in the order: phenyl < benzyl (B1604629) < cyclohexyl. scispace.com This indicates that this compound is relatively more stable against hydrolysis compared to its phenyl and benzyl counterparts.
The degradation of phenylcarbamates often proceeds via hydrolysis of the carbamate linkage. For instance, the degradation of the herbicide phenmedipham (B1680312) involves the initial hydrolysis of its central carbamate bond. researchgate.net In the case of N-phenylcarbamates, basic hydrolysis can proceed through an E1cb-type mechanism, which involves the formation of an isocyanate intermediate following the deprotonation of the amine nitrogen. nih.govacs.org This highly reactive isocyanate intermediate is then attacked by a nucleophile, such as water, leading to the formation of a carbamic acid, which subsequently decomposes to the corresponding amine and carbon dioxide. nih.gov The degradation products of some phenylcarbamates, like isopropyl N-(3-chlorophenyl) carbamate (CIPC), include aniline (B41778) derivatives, which can be more toxic than the parent compound. researchgate.net
Biotransformations by Fungi (e.g., Beauveria bassiana)
The fungus Beauveria bassiana is known for its ability to hydroxylate a variety of organic compounds, including carbamates. Studies on the biotransformation of cyclohexyl N-phenylcarbamate and its derivatives by B. bassiana have revealed specific and predictable patterns of oxygenation. nih.gov
The primary sites of hydroxylation on the cyclohexyl N-phenylcarbamate scaffold are the 4-position of the cyclohexyl ring and the para-position of the phenyl ring. nih.gov The enzymatic hydroxylation of the cyclohexyl ring is diastereoselective, producing a mixture of cis- and trans-4-hydroxycyclohexyl N-phenylcarbamates. nih.gov Research on fluorinated analogs, such as trans-2-fluorocyclohexyl N-phenylcarbamates, shows that the regioselectivity of hydroxylation by B. bassiana is not altered by the fluorine substituent. nih.gov However, the fluorine atom does influence the diastereoselectivity of the hydroxylation, depending on the absolute configuration of the substrate. nih.gov It has also been noted that the initial hydroxylation product can serve as a substrate for a second enzymatic hydroxylation, leading to dihydroxylated products. doi.org
Table 2: Major Biotransformation Products of this compound by Beauveria bassiana This table outlines the primary metabolites formed from the fungal transformation of the parent compound.
| Product | Site of Modification | Type of Reaction | Citation |
| cis-4-Hydroxythis compound | Cyclohexyl Ring (C4) | Hydroxylation | nih.gov |
| trans-4-Hydroxythis compound | Cyclohexyl Ring (C4) | Hydroxylation | nih.gov |
| Cyclohexyl (4-hydroxyphenyl)carbamate | Phenyl Ring (C4) | Hydroxylation | nih.gov |
Nucleophilic Substitution Reactions
The carbamate functional group can participate in nucleophilic substitution reactions, either as a leaving group or as the target of nucleophilic attack. The reactivity often depends on the specific structure of the carbamate and the reaction conditions. For example, allylic and benzylic carbamates can react with oxygen nucleophiles, leading to the formation of ethers with the carbamate group being eliminated via an SN2' mechanism. ukzn.ac.za
Carbamates are widely used as protecting groups for amines in organic synthesis, and their removal often involves a nucleophilic reaction. chemistryviews.org A method for the deprotection of benzyloxycarbonyl (Cbz) and allyloxycarbonyl (Alloc) protected amines utilizes 2-mercaptoethanol (B42355) as a nucleophile in the presence of a base. chemistryviews.org The proposed mechanism involves a nucleophilic attack on the benzylic or allylic carbon, leading to the cleavage of the C-O bond and release of the free amine. chemistryviews.org This demonstrates the susceptibility of the ester-like carbon of the carbamate to nucleophilic attack, a principle that can be applied to this compound.
Comparative Reactivity with Thiocarbonyl Analogs
The substitution of the carbonyl oxygen in a carbamate with sulfur to form a thiocarbamate significantly alters the compound's reactivity. Aryl O-thiocarbamates (ArOC(S)NR₂) are known to act as ortho-directing metalation groups, similar to their carbamate counterparts (ArOC(O)NR₂), but they can exhibit different efficiencies and require different conditions in these reactions. nih.gov
Generally, thiocarbonyl compounds are more reactive towards nucleophiles than their carbonyl analogs. This is attributed to the lower electronegativity and greater polarizability of sulfur compared to oxygen, as well as the relative weakness of the C=S double bond compared to the C=O double bond. This increased reactivity is evident in the hydrolysis of thiocarbamates, which, like carbamates, are susceptible to breakdown in the environment, often mediated by microbial degradation. ucanr.edu While direct comparative kinetic studies on this compound and its thiocarbonyl analog are not extensively detailed, the fundamental principles of organic chemistry suggest that cyclohexyl phenylthiocarbamate would exhibit enhanced reactivity towards hydrolysis and nucleophilic attack compared to this compound.
Derivatization Strategies for Functionalization
Several strategies exist for the derivatization and functionalization of the this compound scaffold, enabling the synthesis of a diverse range of molecules.
One powerful method is the Directed ortho-Metalation (DoM) reaction. nih.govacs.org The O-carbamate group is an effective directing group, facilitating the deprotonation of the ortho-position on the phenyl ring by a strong base like s-butyllithium. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide array of functional groups ortho to the carbamate moiety. nih.govacs.org
Other C-H functionalization approaches have also been developed. Copper-catalyzed reactions can achieve the direct synthesis of tertiary carbamates from unactivated C(sp³)–H bonds and isocyanates, offering a novel route to N-alkylated carbamates. rsc.orgnih.gov Furthermore, metal-free methods using reagents like triphenylmethyl perchlorate (B79767) (Ph₃CClO₄) can promote the C-H functionalization of N-benzyl and N-allyl carbamates with a variety of nucleophiles. nih.gov Copper catalysis has also been employed for the β-iodovinylation of acyclic carbamates, yielding highly functionalized vinyl-carbamates that can be further modified. researchgate.net These methods provide a versatile toolkit for the chemical modification of the this compound structure.
Table 3: Summary of Derivatization Strategies for Carbamates This table summarizes key methods for functionalizing the carbamate scaffold.
| Strategy | Key Reagents | Site of Functionalization | Outcome | Citation |
| Directed ortho-Metalation (DoM) | s-BuLi/TMEDA, Electrophile | Aromatic Ring (ortho) | Introduction of various electrophiles | nih.govacs.org |
| Copper-Catalyzed C(sp³)–H Functionalization | Copper catalyst, Isocyanate | Alkane C-H bond | Formation of tertiary carbamates | rsc.orgnih.gov |
| Metal-Free C-H Functionalization | Ph₃CClO₄, Nucleophile | α-position to N (on N-benzyl/allyl) | α-substitution of N-benzyl/allyl carbamates | nih.gov |
| Copper-Catalyzed β-Iodovinylation | Copper catalyst, (E)-1,2-vinyl diiodides | Carbamate nitrogen | Synthesis of β-iodovinyl carbamates | researchgate.net |
Advanced Spectroscopic and Computational Characterization of Cyclohexyl Phenylcarbamate
Structural Elucidation of Cyclohexyl Phenylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the distinct proton environments within the molecule: the aromatic protons of the phenyl group, the amide proton, and the aliphatic protons of the cyclohexyl ring.
Based on data from structurally analogous compounds, the expected chemical shifts (δ) and multiplicities are detailed in the following table. rsc.org The exact chemical shift values can vary depending on the solvent used. nih.gov
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
|---|---|---|---|
| Aromatic (Phenyl) | 7.0 – 7.4 | Multiplet (m) | 5H |
| Amide (N-H) | ~6.6 (in CDCl₃) | Broad Singlet (br s) | 1H |
| Cyclohexyl (CH-O) | ~4.7 | Multiplet (m) | 1H |
| Cyclohexyl (CH₂) | 1.2 – 2.0 | Multiplet (m) | 10H |
The aromatic protons on the phenyl ring typically appear as a complex multiplet between 7.0 and 7.4 ppm. rsc.org The amide (N-H) proton is notable for its variable chemical shift and broad appearance; in a non-polar solvent like CDCl₃, it is expected around 6.6 ppm. rsc.org The single proton on the cyclohexyl carbon directly attached to the carbamate (B1207046) oxygen (CH-O) is deshielded by the electronegative oxygen and thus appears further downfield than the other aliphatic protons. The remaining ten protons of the cyclohexyl ring's methylene (B1212753) groups are shielded and appear as a broad, overlapping multiplet in the upfield region of the spectrum. rsc.org
13C NMR Chemical Shifts
The carbonyl carbon of the carbamate group is expected to be the most deshielded, appearing significantly downfield due to the direct attachment of two electronegative atoms (oxygen and nitrogen). The carbons of the phenyl ring will resonate in the aromatic region, with the ipso-carbon (attached to the oxygen) showing a distinct downfield shift. The chemical shifts of the cyclohexyl ring carbons are expected in the aliphatic region, with the carbon atom bonded to the nitrogen (C1') being the most downfield among them due to the electron-withdrawing effect of the nitrogen atom. researchgate.net The remaining cyclohexyl carbons will appear further upfield.
Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification/Notes |
|---|---|---|
| C=O (Carbamate) | ~153-155 | Highly deshielded carbonyl carbon. |
| C1 (Phenyl, ipso) | ~151 | Aromatic carbon attached to the carbamate oxygen. |
| C2/C6 (Phenyl, ortho) | ~122 | Aromatic carbons ortho to the carbamate group. |
| C3/C5 (Phenyl, meta) | ~129 | Aromatic carbons meta to the carbamate group. |
| C4 (Phenyl, para) | ~125 | Aromatic carbon para to the carbamate group. |
| C1' (Cyclohexyl) | ~50 | Methine carbon attached to the nitrogen atom. |
| C2'/C6' (Cyclohexyl) | ~33 | Methylene carbons adjacent to C1'. |
| C3'/C5' (Cyclohexyl) | ~25 | Methylene carbons beta to C1'. |
| C4' (Cyclohexyl) | ~24 | Methylene carbon gamma to C1'. |
Dynamic 1H NMR Studies of Carbamates
Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique used to study the rates of chemical exchange processes. In carbamates, including this compound, a significant dynamic process is the restricted rotation around the amide C-N bond. nih.gov This restriction arises from the partial double bond character of the C-N bond due to the delocalization of the nitrogen lone pair electrons into the carbonyl group.
This restricted rotation can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent if rotation were rapid. For secondary carbamates like this compound, this can result in different conformers (rotamers), which may be observable at low temperatures. nih.gov As the temperature is increased, the rate of rotation increases. Eventually, a temperature is reached where the rotation is so fast on the NMR timescale that the distinct signals for the different conformers broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal at higher temperatures.
By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. For carbamates, these barriers are typically in a range that is readily studied by variable-temperature NMR experiments.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its constituent functional groups. Data from closely related phenylcarbamate structures provide a reliable guide to the expected peak positions. nih.gov
Key vibrational modes include the N-H stretch, the C=O (carbonyl) stretch, and various C-O, C-N, and aromatic C-H stretches and bends. The position of the N-H and C=O stretching bands can be particularly informative about hydrogen bonding within the sample.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm-1) | Notes |
|---|---|---|
| N-H Stretch | ~3300-3400 | A sharp to medium peak. Its position can indicate the extent of hydrogen bonding. |
| Aromatic C-H Stretch | ~3000-3100 | Typically sharp peaks, appearing just above 3000 cm-1. |
| Aliphatic C-H Stretch | ~2850-2950 | Strong, sharp peaks from the cyclohexyl group. |
| C=O Stretch (Amide I) | ~1700-1730 | A very strong and sharp absorption, characteristic of the carbamate carbonyl group. |
| N-H Bend / C-N Stretch (Amide II) | ~1530-1550 | A medium to strong peak, resulting from a combination of N-H bending and C-N stretching. |
| Aromatic C=C Bending | ~1480-1600 | Multiple sharp peaks of variable intensity. |
| C-O Stretch | ~1200-1250 | Strong peak associated with the ester-like C-O bond of the carbamate. |
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a molecule through its fragmentation pattern. For this compound (C₁₃H₁₇NO₂), the molecular ion peak [M]⁺ would be expected at m/z 219.
The fragmentation of the molecular ion upon electron impact would likely proceed through several key pathways, including cleavage of the bonds adjacent to the carbamate functional group. rsc.orglibretexts.orgchemguide.co.uk Common fragmentation patterns for carbamates include:
Alpha-cleavage: Breakage of the bond between the cyclohexyl ring and the nitrogen atom, or the phenyl ring and the oxygen atom.
Loss of the alkyl or aryl group: This can lead to fragments corresponding to the phenyl isocyanate cation or the cyclohexyl cation.
Rearrangement reactions: Such as the McLafferty rearrangement, if structurally feasible, although less common for this specific structure.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Notes |
|---|---|---|
| 219 | [C₁₃H₁₇NO₂]⁺ | Molecular Ion (M⁺) |
| 120 | [C₆H₅NCO + H]⁺ | Fragment corresponding to protonated phenyl isocyanate. |
| 93 | [C₆H₅NH₂]⁺ | Fragment corresponding to the aniline (B41778) radical cation, formed via rearrangement. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation from cleavage of the N-cyclohexyl bond. |
| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the O-phenyl bond. |
Elemental Analysis confirms the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound, with the molecular formula C₁₃H₁₇NO₂, the theoretical elemental composition can be calculated as follows:
Carbon (C): 71.21%
Hydrogen (H): 7.82%
Nitrogen (N): 6.39%
Oxygen (O): 14.59%
Computational Chemistry and ab initio Studies of this compound
Quantum-Mechanical Calculations (e.g., DFT, HF)
Quantum-mechanical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are indispensable tools for investigating the molecular properties of compounds like this compound at the electronic level. chemrxiv.orgnih.govresearchgate.net These ab initio (from first principles) methods solve the Schrödinger equation to determine the electronic structure, optimized geometry, and vibrational frequencies of a molecule.
Density Functional Theory (DFT): This method calculates the electronic energy and structure based on the molecule's electron density. Functionals like B3LYP are commonly used in combination with basis sets (e.g., 6-311++G(d,p)) to provide a balance of accuracy and computational cost. DFT is particularly effective for predicting geometries, vibrational spectra (for comparison with IR data), and electronic properties like HOMO-LUMO energy gaps. chemrxiv.orgrsc.org
Hartree-Fock (HF) Theory: This is another fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many properties due to its neglect of electron correlation, HF is a crucial starting point for more advanced computational methods.
For this compound, these calculations can be used to:
Determine the most stable three-dimensional structure (optimized geometry).
Calculate theoretical vibrational frequencies to aid in the assignment of experimental IR spectra.
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity.
Generate a molecular electrostatic potential map to visualize electron-rich and electron-poor regions of the molecule.
Conformational Analysis and Energy Landscapes
This compound possesses significant conformational flexibility, primarily due to the cyclohexane (B81311) ring and rotation around the single bonds of the carbamate linkage. Computational chemistry provides a powerful means to explore the potential energy surface (PES) and map the conformational energy landscape of the molecule. chemrxiv.orgnih.gov
The main conformational considerations for this molecule are:
Cyclohexane Ring Conformation: The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. researchgate.net
Substituent Position: The bulky phenylcarbamate group can be positioned in either an axial or an equatorial position on the chair conformer. Due to steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions), the conformer with the substituent in the more spacious equatorial position is expected to be significantly lower in energy and thus the overwhelmingly dominant conformer at equilibrium.
Rotation around Carbamate Bonds: There is also rotational freedom around the N-C(cyclohexyl), O-C(phenyl), and O-C(O) bonds.
Computational methods can systematically explore these degrees of freedom. By performing geometry optimizations starting from various initial structures, a series of stable conformers (local minima on the PES) can be identified. Further calculations can locate the transition states that connect these minima, allowing for the determination of the energy barriers to conformational interconversion. This analysis results in a detailed energy landscape that provides a comprehensive understanding of the molecule's dynamic behavior and the relative populations of its different shapes. nih.gov
Influence of Crystal Packing on Molecular Conformation
The three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, significantly influences the conformation of individual molecules. This is particularly evident in the solid-state structure of this compound, which has been elucidated by X-ray crystallography. nih.goviucr.org The analysis of its crystal structure reveals key conformational details and the intermolecular forces that govern its packing.
The crystal system of this compound is monoclinic. nih.gov Within this lattice, the molecule adopts a specific, stable conformation. The cyclohexyl ring is found in a classic chair conformation. nih.goviucr.org The planar nature of the central carbamate group (O1/O2/C7/N1) and the phenyl ring are defining features. nih.goviucr.org However, these planar groups are not coplanar with each other. The dihedral angle between the benzene (B151609) ring and the basal plane of the cyclohexyl ring is 49.55 (8)°. nih.gov
The relative orientation of the constituent parts of the molecule is dictated by the rotational freedom around the single bonds, which is constrained by the forces exerted by neighboring molecules in the crystal. The dihedral angles between the phenyl ring and the carbamate group, and between the carbamate group and the basal plane of the cyclohexyl ring are 76.26 (8)° and 70.99 (9)°, respectively. nih.goviucr.org
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₃H₁₇NO₂ | nih.gov |
| Molecular Weight | 219.28 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| a (Å) | 11.4724 (11) | nih.gov |
| b (Å) | 9.3554 (8) | nih.gov |
| c (Å) | 11.5212 (10) | nih.gov |
| β (°) | 92.380 (5) | nih.gov |
| Volume (ų) | 1235.49 (19) | nih.gov |
| Z | 4 | nih.gov |
| Key Intermolecular Interaction | N—H⋯O Hydrogen Bonds | nih.goviucr.org |
| Conformation of Cyclohexyl Ring | Chair | nih.goviucr.org |
Molecular Dynamics Simulations to Understand Solid-State Dynamics
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. While no specific MD simulation studies have been published for solid-state this compound, this technique offers significant potential for understanding its dynamic properties. An MD simulation of its crystal lattice could provide insights into atomic and molecular motions that are not accessible from static X-ray diffraction data.
The methodology for such a study would involve constructing a simulation box by replicating the crystallographic unit cell of this compound. nih.gov A suitable force field, which is a set of parameters that defines the potential energy of the system, would be chosen to accurately describe the intramolecular and intermolecular forces, including the critical N—H⋯O hydrogen bonds. The simulation would then solve Newton's equations of motion for each atom, allowing the system to evolve over time at a given temperature and pressure.
By analyzing the resulting trajectory, researchers could investigate several solid-state phenomena. For example, MD simulations can be used to study the vibrational dynamics of the crystal lattice (phonons) and the librational motions of the molecules. It would also be possible to explore the stability of the hydrogen-bonding network at different temperatures and to predict the onset of any phase transitions. Furthermore, mechanical properties such as the bulk modulus and thermal expansion coefficients could be calculated, providing a more complete picture of the material's behavior. Such computational studies are valuable for understanding how the structure and dynamics of molecular solids relate to their macroscopic properties. rsc.org
Table 2: Potential Applications of MD Simulations for Solid-State this compound
| Property/Phenomenon to Study | Information Gained |
|---|---|
| Lattice Dynamics | Understanding of vibrational modes (phonons) and molecular rotations (librations). |
| Hydrogen Bond Dynamics | Assessment of the strength, stability, and lifetime of the N—H⋯O hydrogen bond network. |
| Thermal Properties | Calculation of thermal expansion, heat capacity, and prediction of melting behavior. |
| Mechanical Properties | Estimation of elastic constants and bulk modulus to understand material stiffness. |
| Phase Transitions | Identification of potential temperature- or pressure-induced structural changes. |
In Silico Docking Studies for Biological Interactions
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. To date, specific docking studies for this compound against particular biological targets have not been reported in the literature. However, the principles of molecular docking can be applied to hypothesize its potential biological interactions.
The process would involve selecting a protein target of interest. The selection could be guided by the known biological activities of other carbamate-containing compounds, which are known to act as inhibitors for enzymes like acetylcholinesterase or fatty acid amide hydrolase. mdpi.com The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank.
In the docking simulation, the this compound molecule would be treated as flexible, allowing its rotatable bonds to adopt numerous conformations. The software would then place the ligand into the binding site of the protein and score the different poses based on a scoring function, which estimates the binding free energy. A lower binding energy typically indicates a more stable protein-ligand complex. nih.gov
The analysis of the best-scoring poses would reveal the specific interactions between this compound and the amino acid residues in the protein's active site. Key interactions would likely involve:
Hydrogen bonding: The carbamate group's N-H donor and C=O acceptor are prime candidates for forming hydrogen bonds.
Hydrophobic interactions: The nonpolar cyclohexyl and phenyl rings could engage in favorable hydrophobic interactions with nonpolar residues.
Pi-stacking: The phenyl ring could potentially interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.
These computational predictions could serve as a starting point for experimental validation, guiding the design of biological assays to confirm whether this compound has activity against the selected target. nih.gov
Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site
| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Phenyl Ring | Hydrophobic, π-π Stacking | Leucine, Isoleucine, Valine, Phenylalanine, Tyrosine, Tryptophan |
| Cyclohexyl Ring | Hydrophobic | Leucine, Isoleucine, Valine, Alanine |
| Carbamate (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine, Lysine, Arginine |
| Carbamate (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain carbonyls |
Biological and Pharmacological Research of Cyclohexyl Phenylcarbamate and Analogues
Enzyme Inhibition Studies
Cyclohexyl phenylcarbamate and related compounds have been investigated for their ability to inhibit several key enzymes involved in physiological and pathological processes. The following sections detail the research findings in this area.
Carbamates are a well-established class of cholinesterase inhibitors. Their mechanism of action involves the carbamylation of a serine residue within the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to a temporary inactivation of the enzyme.
The inhibition of cholinesterases by carbamates is a two-step process involving the formation of a reversible enzyme-inhibitor complex, followed by the carbamylation of the active site serine. The subsequent decarbamylation, which regenerates the free enzyme, is typically a slow process, leading to a pseudo-irreversible inhibition.
E + I ⇌ EI → E' + P
Where:
E is the free enzyme
I is the carbamate (B1207046) inhibitor
EI is the reversible Michaelis-Menten complex
E' is the carbamylated (inactivated) enzyme
P is the leaving group (phenol)
Table 1: General Kinetic Parameters of Cholinesterase Inhibition by Carbamates
| Parameter | Description | Significance |
|---|---|---|
| ki | Second-order carbamylation rate constant | Reflects the efficiency of enzyme inactivation. |
| kr | First-order decarbamylation rate constant | Determines the duration of enzyme inhibition. |
The structure of the carbamate inhibitor significantly influences its potency and selectivity towards AChE and BChE. For N-alkyl carbamates, the nature of the alkyl group and the leaving group plays a crucial role in determining the kinetics of inhibition.
Research on a series of novel N-methyl, N-alkyl carbamates has demonstrated that the rate of carbamylation (ki) of human acetylcholinesterase is significantly influenced by the size of the N-alkyl substituent. nih.gov Notably, the carbamylation rate was found to be highest when the alkyl group was a cyclohexyl, methyl, or hexyl group, and lowest for an ethyl group. nih.gov This suggests that the fit of the alkyl group within the enzyme's active site gorge is a critical determinant of the carbamylation efficiency.
In contrast, the inhibition of human butyrylcholinesterase appears to be less affected by the size of the N-alkyl group and more dependent on the structure of the leaving group. nih.gov This is attributed to the wider active site gorge of BChE compared to AChE, which can accommodate a broader range of substituent sizes. The decarbamoylation rate constants are generally independent of the leaving group for a given carbamoyl (B1232498) group. nih.gov However, the size of the substituents on the carbamoyl group itself has a marked effect, with larger groups leading to significantly slower decarbamylation rates. nih.gov
This compound analogues have emerged as potent inhibitors of fatty acid amide hydrolase (FAAH), a serine hydrolase that degrades endocannabinoid signaling lipids. A prominent example is URB597 ([3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate), which exhibits potent and selective FAAH inhibition with IC50 values in the low nanomolar range.
The mechanism of FAAH inhibition by these carbamates involves the covalent carbamylation of the catalytic serine nucleophile (Ser241) in the enzyme's active site. Structure-activity relationship studies on O-arylcarbamates have shown that the introduction of small polar groups at the meta position of the distal phenyl ring of the biphenyl (B1667301) leaving group can significantly enhance inhibitory potency.
Table 2: FAAH Inhibition by this compound Analogue URB597
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| URB597 | Human Liver FAAH | 3 rndsystems.com |
| URB597 | Rat Brain FAAH | 5 rndsystems.com |
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. While the primary inhibitors of CAs are sulfonamides, other classes of compounds, including carbamates, have been investigated for their inhibitory activity.
Studies on a series of carbamate and sulfamoylcarbamate derivatives have shown effective inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) at the nanomolar level. The inhibition constants (Ki) for these carbamate derivatives were found to be in the range of 194.4–893.5 nM for hCA I and 103.9–835.7 nM for hCA II. Phenyl carbamate has also been studied as a carbonic anhydrase inhibitor, though its hydrolysis to the potent inhibitor cyanate (B1221674) complicates kinetic analyses. drugbank.com At present, specific data on the direct inhibition of carbonic anhydrases by this compound is limited in the available literature.
Table 3: Inhibition of Carbonic Anhydrase Isozymes by General Carbamate Derivatives
| Enzyme Isoform | Inhibition Constant (Ki) Range (nM) |
|---|---|
| hCA I | 194.4–893.5 |
| hCA II | 103.9–835.7 |
Inhibition of PFOR and β-tubulin
The mechanism of action for many antimicrobial and antiprotozoal compounds involves the inhibition of critical enzymes and structural proteins. For phenylcarbamate analogues, research has pointed towards pyruvate:ferredoxin oxidoreductase (PFOR) and β-tubulin as potential targets.
PFOR is an enzyme essential for the energy metabolism of anaerobic protozoa like Trichomonas vaginalis and Giardia duodenalis. While direct inhibition of PFOR by this compound has not been definitively demonstrated, the enzyme is a known target for other compounds active against these parasites mdpi.com. For instance, molecular docking studies of other antiparasitic agents have suggested interactions with PFOR, indicating its viability as a target researchgate.netnih.gov. Research on imidazole (B134444) carbamate analogues active against T. vaginalis has shown that these compounds reduce the expression of various metabolic genes, which could indirectly affect pathways involving PFOR nih.govresearchgate.net.
More direct evidence exists for the interaction of phenylcarbamate analogues with β-tubulin, a key component of microtubules. Microtubules are essential for cell division, motility, and structure. Disruption of microtubule function is a proven mechanism for antiparasitic and herbicidal agents nih.gov. Phenylcarbamate herbicides, for example, are known to disrupt microtubule function in plant cells nih.gov. Studies suggest that N-phenylcarbamates may bind to a specific site on β-tubulin, distinct from other well-known sites like the colchicine-binding domain nih.govnih.gov. This interaction inhibits tubulin polymerization, leading to a breakdown of the microtubule network and arrest of cell division nih.govnih.gov. The action of benzimidazole (B57391) carbamates against protozoa is also mediated through their binding to β-tubulin, preventing the formation of functional microtubules nih.gov.
Antimicrobial and Antiprotozoal Activities
Analogues of this compound have been synthesized and evaluated for a broad spectrum of antimicrobial and antiprotozoal activities. These studies have identified compounds with significant efficacy against pathogenic bacteria, fungi, and protozoa.
The antibacterial potential of this compound analogues has been demonstrated against both Gram-positive and Gram-negative bacteria. The structural characteristics of the bacteria, particularly the composition of their cell walls, often influence the efficacy of antimicrobial agents nih.gov.
In one study, synthesized 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives were tested for antimicrobial activity. These compounds, which incorporate a cyclohexyl moiety, showed efficacy against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa nih.gov. Other related structures, such as certain N,N'-diarylureas, have shown potent activity primarily against Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA), while being inactive against Gram-negative species like E. coli and P. aeruginosa nih.gov. Similarly, some cyclohexane (B81311) derivatives have been found to be active against Gram-positive bacteria but show no activity against Gram-negative strains mdpi.com. Conversely, research on mixed ligand Co(II) complexes of ethyl (2-(methylcarbamoyl)phenyl)carbamate demonstrated activity against both Gram-positive (Staphylococcus aureus, Listeria monocytogenes, Micrococcus luteus) and Gram-negative (Klebsiella pneumoniae, Proteus vulgaris) bacteria acs.org.
Research has also confirmed the antifungal properties of compounds structurally related to this compound. The development of drug-resistant fungal pathogens has spurred the search for new antifungal agents nih.gov.
A study investigating new thiazole (B1198619) derivatives of triazoles, including compounds with a cyclohexyl group, reported very strong antifungal activity. Specifically, these 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives were evaluated against multiple strains of Candida albicans and Candida glabrata, which are common human fungal pathogens nih.gov. While the specific compound this compound was not tested, the positive results for these complex analogues highlight the potential of the cyclohexyl carbamate scaffold in the development of antifungal compounds.
Analogues of this compound have shown significant promise as antiprotozoal agents, particularly against the intestinal parasite Giardia duodenalis (also known as G. intestinalis or G. lamblia) and the urogenital parasite Trichomonas vaginalis.
Research on substituted phenyl-carbamates demonstrated that two 4-R-ethyl-phenyl-carbamate derivatives, IRE-6A and IRE-7B, possessed antigiardial activity. These compounds were effective against both albendazole-susceptible and albendazole-resistant strains of G. intestinalis repec.orgnih.gov.
In the context of trichomoniasis, a series of five imidazole carbamate compounds (designated AGR-1 to AGR-5) were investigated for their activity against T. vaginalis. These compounds feature a cycloalkyl or aryl carbamate tail, with some containing a cyclohexyl group nih.gov. All five compounds demonstrated potent trichomonacidal activity, with half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range, proving more potent than the standard drug metronidazole (B1676534) in vitro nih.govresearchgate.netnih.gov.
The effectiveness of an antimicrobial or antiprotozoal agent is often linked to its physicochemical properties, such as lipophilicity, which governs its ability to cross cellular membranes and reach its intracellular target. Lipophilicity is typically expressed as the logarithm of the partition coefficient (log P) researchgate.net.
Quantitative structure-activity relationship (QSAR) studies on phenylcarbamate analogues have established a direct correlation between lipophilicity and biological activity. For a series of alkoxysubstituted phenylcarbamic acid esters, their antimycobacterial activity against Mycobacterium tuberculosis, M. kansasii, and M. avium was found to increase with increasing lipophilicity researchgate.net. This principle suggests that greater lipid solubility facilitates the transport of the compound across the lipid-rich mycobacterial cell wall.
Although a similar comprehensive QSAR study on the antiprotozoal activity of this compound has not been reported, studies on other antiprotozoal agents support this concept. For instance, the giardicidal activity of certain benzimidazole derivatives was found to be influenced by lipophilicity. This suggests that optimizing the lipophilicity of this compound analogues could be a key strategy for enhancing their membrane permeability and, consequently, their efficacy against protozoan parasites.
A crucial aspect of drug development is assessing the selectivity of a compound, meaning its ability to target a pathogen with minimal toxicity to the host's cells. Therefore, cytotoxicity assays using mammalian cell lines are essential for evaluating the therapeutic potential of new antimicrobial agents.
In the study of 4-R-ethyl-phenyl-carbamate derivatives for antigiardial activity, the toxicity of the compounds was assessed against Chinese Hamster Ovary (CHO) cells. The results indicated that a combination therapy involving these carbamates was significantly less toxic to the mammalian CHO cells than to the parasite, indicating a favorable selectivity index nih.gov. Another study investigating metal complexes of ethyl (2-(methylcarbamoyl)phenyl)carbamate assessed their biocompatibility using human malignant leukemic cell lines (LAMA-84, K-562) and normal murine fibroblast cells (CCL-1) acs.org. Such assays are critical for determining the concentration at which a compound may be safely used.
Antiprotozoal Effects (e.g., Giardia duodenalis, Trichomonas vaginalis)
Anticancer Research and Cytotoxicity
The urea (B33335) and carbamate moieties are recognized as important pharmacophores in the development of novel anticancer agents. Their derivatives have been extensively studied for their potential to inhibit cancer cell growth through various mechanisms. This section focuses on the in vitro anticancer activity, selectivity, and mechanisms of action of this compound and its structural analogues, particularly those containing the N,N'-disubstituted urea or carbamate core.
In Vitro Anticancer Activity against Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of phenylurea and carbamate derivatives against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment.
For instance, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and evaluated for their antiproliferative activity against 60 human cancer cell lines. Two compounds, 5a and 5d , showed significant efficacy, with IC50 values superior to the established anticancer drug paclitaxel (B517696) in 21 different cancer cell lines, particularly those of renal cancer and melanoma. ekb.eg Another study on N,Nʹ-diarylurea derivatives, specifically CTPPU and CTP-(4-OH)-PU , demonstrated their cytotoxic effects on non-small-cell lung cancer (NSCLC) cell lines H460, A549, and H292. CTPPU was found to be more potent than its hydroxylated analogue. nih.gov
Furthermore, research on thiourea (B124793) derivatives, which are structurally similar to ureas, has also shown promising results. A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often below 10 µM. nih.gov Specifically, compounds incorporating 3,4-dichloro- and 4-CF3-phenyl substituents displayed the highest activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov
The following table summarizes the in vitro anticancer activity of selected urea and thiourea derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | SK-MEL-5 (Melanoma) | < 0.01 | ekb.eg |
| 786-0 (Renal) | < 0.01 | ekb.eg | |
| A498 (Renal) | < 0.01 | ekb.eg | |
| 5d | SK-MEL-5 (Melanoma) | < 0.01 | ekb.eg |
| 786-0 (Renal) | < 0.01 | ekb.eg | |
| A498 (Renal) | 0.012 | ekb.eg | |
| CTPPU | H460 (NSCLC) | ~25 | nih.gov |
| A549 (NSCLC) | ~30 | nih.gov | |
| H292 (NSCLC) | ~35 | nih.gov | |
| Compound 2 | SW480 (Colon) | 7.3 | nih.gov |
| (3,4-dichlorophenyl) | SW620 (Colon) | 1.5 | nih.gov |
| PC3 (Prostate) | 4.3 | nih.gov | |
| K-562 (Leukemia) | 2.9 | nih.gov | |
| Compound 8 | SW480 (Colon) | 9.0 | nih.gov |
| (4-CF3-phenyl) | SW620 (Colon) | 3.2 | nih.gov |
| PC3 (Prostate) | 8.9 | nih.gov | |
| K-562 (Leukemia) | 4.9 | nih.gov |
Selectivity Towards Cancer Cells vs. Non-Cancerous Cells
A crucial aspect of cancer chemotherapy is the selective toxicity of a compound towards cancer cells while sparing normal, healthy cells. Several studies have investigated the selectivity of urea and carbamate derivatives.
For example, a series of 1,2,3-triazole-cored structures incorporating an aryl urea moiety were synthesized and evaluated for their cytotoxicity against both cancer and normal cell lines. Significantly, almost all of these analogues exhibited lower cytotoxicity toward the normal human embryonal lung fibroblast cell line MRC-5 when compared to the established anticancer drugs Sorafenib and Doxorubicin. wustl.edu Two compounds in this series, 2m' and 2e , demonstrated high selectivity indices (SI) of 14.7 and 12.2, respectively, which were significantly superior to that of Sorafenib (SI = 3.30). wustl.edu The selectivity index is calculated as the ratio of the IC50 value for normal cells to the IC50 value for cancer cells, with a higher value indicating greater selectivity.
Similarly, a study on 3-(trifluoromethyl)phenylthiourea analogs found that they exhibited favorable selectivity over the normal human keratinocyte cell line HaCaT. nih.gov This suggests that these compounds have a greater therapeutic window, potentially leading to fewer side effects. The development of urea-based inhibitors targeting prostate-specific membrane antigen (PSMA), which is overexpressed on prostate cancer cells, is another strategy to achieve high selectivity. wustl.edu
Mechanisms of Action in Anticancer Activity
The anticancer effects of this compound analogues, particularly diaryl ureas, are attributed to several mechanisms of action, including the disruption of mitochondrial function and the inhibition of key enzymes involved in cancer signaling pathways.
Mitochondria play a central role in cellular energy metabolism and apoptosis, making them an attractive target for cancer therapy. Some diarylsulfonylureas, which share structural similarities with phenylureas, have been shown to act as uncouplers of mitochondrial oxidative phosphorylation. researchgate.net These compounds can increase state 4 respiration and dissipate the mitochondrial membrane potential. researchgate.net This uncoupling action is thought to be related to their ability to translocate hydrogen ions across the inner mitochondrial membrane. researchgate.net
While a direct correlation between mitochondrial uncoupling and antitumor activity has not been definitively established for all diarylsulfonylureas, the disruption of mitochondrial function remains a significant area of investigation. researchgate.net For instance, some studies suggest that this uncoupling may contribute to cytotoxicity at high drug concentrations. researchgate.net
A primary mechanism by which many urea derivatives exert their anticancer effects is through the inhibition of various enzymes critical for cancer cell proliferation and survival. Diaryl ureas are particularly known to function as type II kinase inhibitors, binding to the DFG-out conformation of kinases. drugbank.comresearchgate.net This binding often involves the formation of hydrogen bonds between the urea moiety and conserved amino acid residues in the kinase domain. researchgate.net
Key enzyme targets for diaryl urea derivatives include:
Receptor Tyrosine Kinases (RTKs): Many heterocyclic urea derivatives show potent inhibitory activity against RTKs, which are crucial for signaling pathways that drive tumor growth. researchgate.net
Raf Kinases: The discovery of Sorafenib, a diaryl urea derivative, as a potent c-Raf kinase inhibitor was a significant breakthrough. wustl.edu The urea moiety plays a key role in the inhibition of this kinase. wustl.edu
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an important immunotherapeutic target in cancer. Several phenyl urea derivatives have been designed and synthesized as potent IDO1 inhibitors, with some exhibiting IC50 values in the sub-micromolar range. mdpi.com
The ability of the urea scaffold to interact with the active sites of these and other enzymes makes it a valuable component in the design of targeted cancer therapies.
Neuropharmacological Applications
In addition to their anticancer properties, carbamate derivatives have been investigated for their potential neuroprotective effects. Research has focused on the development of aromatic carbamates that can protect neuronal cells from apoptosis (programmed cell death) induced by various stressors.
One study identified a library of aromatic carbamates that demonstrated enhanced neuroprotective effects in "neuron-like" PC12 and SH-SY5Y cell lines against etoposide- and serum starvation-induced apoptosis. Furthermore, some of these compounds showed translational protective activity in human iPSC-derived neurons.
The mechanisms underlying these neuroprotective effects are believed to involve the enhancement of autophagy, a cellular process for degrading and recycling cellular components, and the induction of the anti-apoptotic protein Bcl-2. The ability of these compounds to cross the blood-brain barrier is another important consideration for their development as therapeutics for neurodegenerative diseases. For example, certain O-phenyl carbamate and phenyl urea thiiranes have been shown to be selective inhibitors of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in neuroinflammation, and are capable of crossing the blood-brain barrier.
Potential in Treating Epilepsy
While direct studies on the anticonvulsant properties of this compound are not extensively documented in publicly available research, investigations into structurally similar compounds suggest a potential therapeutic role in epilepsy. Analogues of this compound, which share key structural motifs such as the cyclohexyl and phenyl groups, have demonstrated notable activity in preclinical seizure models.
For instance, research into analogues of 1-phenylcyclohexylamine (B1663984) (PCA), a derivative of phencyclidine (PCP), has revealed significant anticonvulsant effects. nih.govnih.gov In studies using the mouse maximal electroshock (MES) seizure test, a common model for generalized tonic-clonic seizures, numerous PCA analogues provided protection against seizures. nih.gov The anticonvulsant potencies of these compounds were found to have a moderate correlation with their binding affinities for PCP acceptor sites in brain membranes. nih.gov Furthermore, specific structural modifications to the PCA scaffold, such as methylation of the cyclohexyl ring or methoxylation of the phenyl ring, resulted in a greater separation between their anticonvulsant efficacy and motor toxicity, indicating a potentially improved therapeutic window. nih.gov
Another relevant analogue, N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide, has also been evaluated for its anticonvulsant properties. mui.ac.ir This compound, which features both a cyclohexyl and a phenyl group, exhibited considerable anticonvulsant activity in a pentylenetetrazol-induced seizure model in mice. mui.ac.ir The mechanism of action for this compound is believed to be mediated through its interaction with benzodiazepine (B76468) receptors, as its anticonvulsant effects were blocked by the benzodiazepine antagonist flumazenil. mui.ac.ir
These findings from studies on structurally related compounds underscore the potential of the cyclohexyl-phenyl moiety as a pharmacophore for anticonvulsant drug design. Further investigation is warranted to determine if this compound itself possesses similar or enhanced anticonvulsant activities.
Sigma Receptor Ligand Affinities (σ1 and σ2)
The affinity of this compound for sigma receptors (σ1 and σ2) is an area of interest in pharmacological research due to the role of these receptors in various neurological and psychiatric conditions. While direct binding data for this compound is limited, studies on compounds incorporating a cyclohexyl group provide insights into the structural requirements for sigma receptor interaction.
Research on derivatives of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a known high-affinity sigma-2 receptor agonist, highlights the importance of the cyclohexyl moiety in ligand binding. core.ac.uknih.gov A series of structurally diverse sigma-2 ligands, including PB28 and its analogues, have been investigated for their effects on pancreatic cancer cells, where sigma-2 receptors are often overexpressed. core.ac.uknih.gov These studies have identified that modifications to the hydrophobic and basic parts of these molecules, which include the cyclohexyl group, can influence their affinity and activity at sigma-2 receptors. core.ac.uk
The sigma-1 receptor, which is distinct from the sigma-2 subtype, is also a target for ligands containing a cyclohexyl group. The neuroprotective and neuroregulatory functions of the sigma-1 receptor have made it a target in conditions such as schizophrenia, depression, and neurodegenerative diseases. core.ac.uk The design of selective ligands for both sigma-1 and sigma-2 receptors often involves the incorporation of bulky, lipophilic groups like the cyclohexyl ring to enhance binding affinity.
Although the direct binding profile of this compound at sigma receptors remains to be fully elucidated, the established importance of the cyclohexyl group in high-affinity sigma receptor ligands suggests that it may exhibit some degree of interaction with these receptors. Further radioligand binding assays are necessary to determine the precise affinity and selectivity of this compound for σ1 and σ2 receptors.
Modulation of eIF2α Phosphorylation Arm of ER-Stress Response
The phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α) is a critical event in the integrated endoplasmic reticulum (ER) stress response, a cellular pathway activated by the accumulation of unfolded or misfolded proteins in the ER. nih.gov This phosphorylation leads to a general attenuation of protein synthesis, allowing the cell to mitigate the protein load and restore homeostasis. nih.gov While direct evidence of this compound modulating eIF2α phosphorylation is not yet established, research on structurally related compounds suggests a potential role in this pathway.
Studies have identified 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas (cHAUs) as specific activators of the heme-regulated inhibitor (HRI), one of the four known eIF2α kinases. nih.govescholarship.org These compounds, which feature a cyclohexyl ring linked to an aryl group, trigger the eIF2α phosphorylation arm of the ER stress response. nih.govescholarship.org The activation of HRI by these molecules leads to the phosphorylation of eIF2α, which in turn inhibits the regeneration of the ternary complex (eIF2-GTP-Met-tRNAi) required for translation initiation. nih.gov
The deregulation of eIF2α phosphorylation has been implicated in the pathophysiology of various human diseases, including neurodegenerative disorders and certain cancers. nih.gov Consequently, small molecules that can modulate this pathway are of significant therapeutic interest. The structural similarity between the cHAUs and this compound, particularly the presence of both cyclohexyl and phenyl moieties, raises the possibility that this compound could also interact with components of the eIF2α phosphorylation pathway. Further research is required to investigate whether this compound can directly or indirectly influence the activity of HRI or other eIF2α kinases and thereby modulate the ER stress response.
Structure-Activity Relationship (SAR) Studies
Impact of Molecular Features on Biological Activity
The biological activity of this compound and its analogues is significantly influenced by their molecular features. Structure-activity relationship (SAR) studies on related compounds have provided valuable insights into the key structural determinants of their pharmacological effects.
In the context of fatty acid amide hydrolase (FAAH) inhibitors, a class of compounds with therapeutic potential for pain and inflammation, SAR studies on cyclohexylcarbamic acid biphenyl esters have been particularly informative. nih.gov One of the most promising FAAH inhibitors, cyclohexylcarbamic acid biphenyl-3-yl ester (URB524), has served as a template for investigating the impact of various substituents. nih.gov Modifications to the proximal phenyl ring of this compound have shown that both electronic and steric features play a crucial role in its inhibitory activity. nih.gov For instance, the introduction of small polar groups at the para position of the proximal phenyl ring was found to slightly enhance FAAH inhibition compared to the parent compound. nih.gov
Further studies on 3-heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors have reinforced the importance of the carbamate moiety and the nature of the substituents on the phenyl ring. nih.gov In this class of compounds, 3-(oxazol-2yl)phenyl cyclohexylcarbamate emerged as a highly potent inhibitor with a sub-nanomolar IC50 value. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models developed from these studies have provided a more detailed understanding of the molecular interactions governing FAAH inhibition, which can guide the design of future inhibitors. nih.gov
The following table summarizes the FAAH inhibitory activity of selected this compound analogues:
| Compound | Modification | IC50 (nM) |
| Cyclohexylcarbamic acid biphenyl-3-yl ester (URB524) | Parent Compound | - |
| Para-substituted derivatives of URB524 | Small polar groups on proximal phenyl ring | Slightly improved activity |
| 3-(oxazol-2yl)phenyl cyclohexylcarbamate | Oxazole at 3-position of phenyl ring | 0.74 |
Data compiled from available research literature.
Role of Steric Hindrance and Hydrogen Bonding in Activity
The interplay of steric hindrance and hydrogen bonding is a critical determinant of the biological activity of this compound and its analogues. The spatial arrangement of substituents and the capacity to form hydrogen bonds can significantly influence ligand-receptor interactions and, consequently, pharmacological efficacy.
Research on cyclohexylcarbamic acid biphenyl esters as FAAH inhibitors has explicitly demonstrated a correlation between their inhibitory potency (expressed as pIC50 values) and molecular features associated with steric hindrance and hydrogen-bonding ability. nih.gov The size and shape of substituents on the phenyl ring can either facilitate or impede the optimal binding of the inhibitor to the active site of the enzyme. For example, bulky substituents may introduce steric clashes that prevent proper alignment, whereas smaller groups might not provide sufficient van der Waals interactions for stable binding.
The carbamate group itself is a key player in hydrogen bonding. nih.gov The nitrogen and oxygen atoms of the carbamate moiety can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. These interactions are crucial for anchoring the ligand within the binding pocket of its target protein. The strength and geometry of these hydrogen bonds can be modulated by the electronic properties of the neighboring phenyl and cyclohexyl groups.
In a broader context, the regulation of molecular frameworks through steric hindrance has been shown to influence the formation of hydrogen-bonded organic frameworks (HOFs). rsc.org While not directly related to biological activity, these studies highlight how subtle changes in steric bulk can dictate the preferred hydrogen bonding patterns, a principle that is also applicable to the interaction of small molecules with biological macromolecules. mdpi.com
Cyclohexyl vs. Phenyl Terminated Substituents in Biological Systems
The choice between a cyclohexyl and a phenyl group as a terminal substituent can have a profound impact on the biological properties of a molecule. While both are bulky and lipophilic, their distinct electronic and conformational characteristics lead to different types of intermolecular interactions, which can translate into varied pharmacological profiles.
A comparative study of phenyl- versus cyclohexyl-terminated substituents in the context of n-type organic semiconductors revealed differences in their intermolecular interactions. rsc.org The phenyl group, with its π-electron system, can participate in C-H⋯π interactions, which can lead to more ordered and less dynamic molecular packing. rsc.org In contrast, the aliphatic cyclohexyl group does not engage in such specific interactions, resulting in more conformational flexibility. rsc.org
The conformational flexibility of the cyclohexyl ring, which typically exists in a chair conformation, can also influence how a molecule fits into a binding site. The ability to adopt different conformations may allow for a more adaptable binding mode compared to the more rigid planar phenyl ring.
Ultimately, the preference for a cyclohexyl or a phenyl substituent is highly dependent on the specific topology and chemical nature of the target's binding site. SAR studies of various classes of biologically active molecules often explore the replacement of a phenyl group with a cyclohexyl group (or vice versa) to probe the importance of aromaticity and conformational flexibility for optimal activity.
Rational Design of Derivatives for Improved Potency and Selectivity
The rational design of this compound derivatives has been a focused area of research, primarily aimed at enhancing their potency and selectivity as enzyme inhibitors. A significant portion of this research has centered on the inhibition of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. The archetypal molecule for these design efforts has been cyclohexylcarbamic acid biphenyl-3-yl ester, a potent FAAH inhibitor.
Systematic structure-activity relationship (SAR) studies have been conducted to understand how modifications to different parts of the this compound scaffold influence biological activity. These studies have largely explored the introduction of various substituents on both the proximal and distal phenyl rings of the biphenyl ester moiety.
One line of investigation focused on the chemical modulation of the proximal phenyl ring. Researchers introduced a variety of substituents at the ortho and para positions to probe the effects of steric and electronic properties on inhibitory activity. The findings revealed that the inhibitory potency, often expressed as pIC50 values, correlated with molecular features such as steric hindrance and the ability to form hydrogen bonds. It was discovered that derivatives featuring small, polar groups at the para position of the proximal phenyl ring exhibited slightly improved FAAH inhibition compared to the parent compound. nih.gov
Another strategic approach involved modifying the distal phenyl ring. By introducing a range of substituents at the meta and para positions, a clear SAR profile emerged. A noteworthy discovery was that the incorporation of small polar groups at the meta position of the distal ring led to a significant increase in inhibitory potency. escholarship.org Quantitative structure-activity relationship (QSAR) analysis of a series of meta-substituted derivatives indicated a negative correlation between the compound's lipophilicity and its potency. This suggests that less lipophilic, smaller substituents that can engage in polar interactions with the enzyme's binding pocket are favorable for enhanced activity. escholarship.org
The culmination of these rational design efforts led to the development of highly potent derivatives. For instance, the meta-carbamoyl derivative of the parent biphenyl ester demonstrated a substantial improvement in FAAH inhibition, with an IC50 value in the low nanomolar range. escholarship.org Building upon this, further modifications, such as the incorporation of a pyrazole (B372694) moiety, have yielded novel phenylcyclohexylcarbamate derivatives with potent FAAH inhibitory activity and significant selectivity over other related enzymes like monoacylglycerol lipase (B570770) (MAGL). nih.gov
Molecular modeling and docking studies have provided insights into the binding of these inhibitors to the FAAH enzyme. It is understood that the O-biphenyl portion of the carbamate inhibitors fits into a lipophilic region of the substrate-binding site. escholarship.org The carbamate group itself is crucial for the mechanism of inhibition, as it carbamylates a serine residue (Ser241) in the active site of FAAH. nih.gov Substituents on the distal phenyl ring, particularly at the meta position, are thought to form hydrogen bonds within a polar channel of the enzyme, further stabilizing the inhibitor-enzyme complex. escholarship.org
The tables below summarize the structure-activity relationships for key this compound derivatives, illustrating the impact of substitutions on their FAAH inhibitory potency.
| Compound | R1 (Proximal Ring) | R2 (Distal Ring) | FAAH IC50 (nM) |
| Parent Compound | H | H | 63 |
| Para-substituted Derivative | p-OH | H | ~50 |
| Meta-substituted Derivative | H | m-CONH2 | 4.6 |
| Compound ID | Core Structure Modification | FAAH IC50 (nM) | Selectivity vs. MAGL |
| Pyrazole Derivative 1 | Pyrazole replacing distal phenyl | 25 | High |
| Pyrazole Derivative 2 | Substituted Pyrazole | 11 | High |
Polymer Science and Materials Applications of Cyclohexyl Phenylcarbamate Derivatives
Cellulose (B213188) Carbamate (B1207046) Derivatives
Cellulose, a naturally occurring and optically active polymer, serves as a foundational scaffold for the creation of highly effective chiral stationary phases (CSPs) used in separation science. By derivatizing the hydroxyl groups of the cellulose backbone with carbamates, such as phenylcarbamates and cyclohexylcarbamates, materials with remarkable chiral recognition capabilities are produced. These derivatives are instrumental in the fields of high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) for the separation of enantiomers.
Cellulose Tris(phenylcarbamate) and Cellulose Tris(cyclohexylcarbamate) Synthesis
The synthesis of cellulose carbamate derivatives involves the reaction of the hydroxyl groups on the glucose units of cellulose with an appropriate isocyanate. The goal is to achieve a high degree of substitution (DS), ideally approaching 3, where all three hydroxyl groups per glucose unit are functionalized. This ensures consistent and effective chiral recognition.
Cellulose Tris(phenylcarbamate): The synthesis of Cellulose Tris(phenylcarbamate), also known as cellulose tricarbanilate, is typically achieved by reacting microcrystalline cellulose with an excess of phenyl isocyanate. The reaction is commonly carried out in a suitable solvent, such as pyridine (B92270), which also acts as a catalyst. The mixture is heated to facilitate the reaction and ensure complete derivatization. mdpi.com A greener synthesis approach utilizes an ionic liquid, 1-allyl-3-methylimidazolium (B1248449) chloride (AmimCl), as a reaction solvent, which allows for the reaction to occur in a homogeneous phase. dntb.gov.uanih.gov
Cellulose Tris(cyclohexylcarbamate): The preparation of Cellulose Tris(cyclohexylcarbamate) follows a similar principle, where cellulose is reacted with cyclohexyl isocyanate. acs.org This process yields a cycloalkylcarbamate derivative that possesses distinct properties compared to its aromatic counterpart. acs.orgscilit.com
The general reaction conditions for these syntheses are summarized in the table below.
Table 1: Synthesis Parameters for Cellulose Carbamate Derivatives
| Derivative | Reactant | Solvent/Catalyst | Temperature | Reaction Time |
|---|---|---|---|---|
| Cellulose Tris(phenylcarbamate) | Phenyl Isocyanate | Pyridine | ~110 °C | ~12-24 hours |
| Cellulose Tris(3,5-dimethylphenylcarbamate) | 3,5-dimethylphenyl Isocyanate | Pyridine or DMA-Li-py | ~80 °C | - |
| Cellulose Tris(3,5-dimethylphenylcarbamate) | 3,5-dimethylphenyl Isocyanate | AmimCl (Ionic Liquid) | 90 °C | 48 hours |
| Cellulose Tris(cyclohexylcarbamate) | Cyclohexyl Isocyanate | Pyridine | - | - |
Chiral Stationary Phases for Chromatography (HPLC, TLC)
Cellulose phenylcarbamate and cyclohexylcarbamate derivatives are among the most successful and widely used chiral stationary phases for enantiomeric separation. mdpi.com To prepare a CSP, the synthesized cellulose derivative is physically coated onto a porous silica (B1680970) gel support. nih.gov This coated silica is then packed into HPLC columns.
These polysaccharide-based CSPs are highly valued for their broad applicability and high success rate in resolving racemic mixtures. mdpi.com The chiral recognition mechanism is attributed to the highly ordered structure of the cellulose derivative, which forms chiral cavities and grooves. Enantiomers are separated based on the differential fit and interactions (such as hydrogen bonding, π-π stacking, and steric hindrance) between the analytes and the chiral environment of the CSP. rsc.org
Cellulose Tris(cyclohexylcarbamate) has also been demonstrated as an effective CSP for both HPLC and TLC. acs.org A significant advantage of the cyclohexyl derivative in TLC is the absence of a phenyl group, which can interfere with UV detection methods, thus simplifying the visualization of separated compounds. acs.org
Enantioseparation Capabilities
The enantioseparation capabilities of cellulose carbamate CSPs are profound, with some derivatives being capable of resolving more than 80% of chiral compounds. mdpi.com The resolving power is highly dependent on the specific substituents on the carbamate group and the mobile phase conditions used for the separation. nih.gov
Cellulose Phenylcarbamate Derivatives: Derivatives such as Cellulose Tris(3,5-dimethylphenylcarbamate) are considered benchmark CSPs due to their exceptional chiral recognition abilities across a wide range of compound classes. mdpi.comnih.gov The separation mechanism involves a combination of hydrogen bonding, hydrophobic effects, and π-π stacking, which create stereoselective interactions that differ in binding strength for each enantiomer. rsc.org Research has shown that the degree of polymerization (DP) of the cellulose backbone also plays a role; a DP of 18 or higher is generally sufficient for the derivative to exhibit chiral recognition comparable to that of derivatives with much larger DPs. mdpi.comnih.gov
Cellulose Tris(cyclohexylcarbamate): The cyclohexylcarbamate derivatives of cellulose exhibit high resolving abilities that are comparable to the widely used phenylcarbamate CSPs. acs.org They offer a different selectivity, which can be advantageous for separating compounds that are poorly resolved on aromatic CSPs. The table below presents data on the enantioseparation of selected racemates using a Cellulose Tris(cyclohexylcarbamate) CSP.
Table 2: Enantioseparation Results on Cellulose Tris(cyclohexylcarbamate) CSP
| Racemate | Mobile Phase (Hexane/2-Propanol) | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|
| Tröger's base | 90/10 | 1.39 | 3.12 |
| 2,2'-Dihydroxy-6,6'-dimethylbiphenyl | 90/10 | 1.18 | 1.84 |
| 1-(9-Anthryl)-2,2,2-trifluoroethanol | 98/2 | 3.01 | 8.84 |
| Benzoin | 90/10 | 1.37 | 3.01 |
| trans-Stilbene oxide | 90/10 | 1.15 | 1.48 |
Data sourced from scientific literature.
Polyurethane Chemistry and Material Properties
The carbamate linkage is the defining feature of polyurethanes. While the subject compound, cyclohexyl phenylcarbamate, is a simple molecule, its core structure—a carbamate group flanked by a cyclohexyl and a phenyl group—provides insight into the behavior of more complex polyurethane systems containing similar moieties. Specifically, the phenol-carbamate bond is a key component in the development of advanced polyurethane networks.
Role in Polymer Matrices and Crosslinked Networks
Phenol-carbamate bonds, formed from the reaction of an isocyanate and a phenol (B47542), can be incorporated into polyurethane structures to create crosslinked networks. rsc.org These bonds are dynamic, meaning they are stable at lower temperatures but can dissociate and exchange at elevated temperatures. researchgate.net This characteristic allows for the creation of Covalent Adaptive Networks (CANs) in polyurethanes. rsc.orgrsc.org
CANs are a class of polymer networks that, despite being crosslinked, can be reprocessed, repaired, or recycled. researchgate.net The dynamic nature of the phenol-carbamate bonds allows the network to rearrange its topology under thermal stimulus, enabling the material to flow and be remolded without permanent degradation of its properties. rsc.org By incorporating monomers with phenol and isocyanate functionalities, a three-dimensional, crosslinked polymer matrix is formed that exhibits the properties of a thermoset at operational temperatures but can be processed like a thermoplastic at higher temperatures. dntb.gov.uaresearchgate.net
Influence on Thermal and Mechanical Properties of Polymers
The specific chemical structure of the isocyanate used to form the carbamate linkage has a significant impact on the properties of the resulting polyurethane network. rsc.org The use of an alicyclic isocyanate, which would result in a cyclohexyl group within the carbamate structure, influences both the thermal and mechanical behavior of the polymer. rsc.org
Thermal Properties: Polyurethanes containing phenol-carbamate bonds derived from alicyclic isocyanates (containing a cyclohexyl ring) demonstrate improved thermal stability. rsc.org The rigid and bulky nature of the alicyclic ring can restrict segmental motion within the polymer network, leading to a higher glass transition temperature (Tg) compared to linear aliphatic counterparts. Furthermore, these structures have been shown to maintain their mechanical properties well after extended heat treatment. For example, polyurethanes with alicyclic isocyanate structures showed almost no change in mechanical properties after 24 hours of treatment at 100°C, whereas other polyurethane formulations showed significant softening. rsc.org The dissociation temperature of the dynamic phenol-carbamate bond is also influenced by the isocyanate structure, which in turn dictates the reprocessing temperature of the material. rsc.org
Mechanical Properties: The mechanical properties of these polyurethanes, such as tensile strength and elastic modulus, are governed by the crosslink density and the nature of the monomers. researchgate.net The incorporation of rigid alicyclic structures can enhance the stiffness and hardness of the material. nih.gov The dynamic properties of the network, such as stress relaxation, are also directly tied to the isocyanate structure. It has been shown that greater steric hindrance in the isocyanate, such as that provided by a cyclohexyl group, can promote the rearrangement of the CAN, reducing relaxation times and activation energy for bond exchange. rsc.org This allows for faster reprocessing and self-healing in the polymer matrix. rsc.orgrsc.org
Table 3: Influence of Isocyanate Structure on Polyurethane Properties
| Isocyanate Type | Key Structural Feature | Influence on Thermal Stability | Influence on Mechanical Properties |
|---|---|---|---|
| Alicyclic | Cyclohexyl Ring | Improved thermal stability; higher Tg. rsc.org | Increased stiffness and hardness; faster stress relaxation. rsc.org |
| Linear Aliphatic | Flexible Chain | Lower thermal stability. | More flexible, lower modulus. |
| Aromatic | Phenyl Ring | High thermal stability due to rigidity. | High tensile strength and hardness. |
Molecular Symmetry and Crystallinity in Polymer Compatibility
The compatibility of a small molecule additive, such as a this compound derivative, within a polymer matrix is significantly influenced by its molecular symmetry and its tendency to crystallize. The bulky and non-planar nature of the cyclohexyl group plays a critical role in this regard. Unlike the planar and aromatic phenyl ring, the cyclohexyl ring exists in a dynamic equilibrium of chair and boat conformations. This inherent conformational flexibility can disrupt the molecular symmetry and packing efficiency required for crystallization.
In the context of polymer blends, a derivative's ability to co-crystallize or form a miscible amorphous phase with the polymer is paramount. The presence of the cyclohexyl group can hinder the close packing of the carbamate molecules, thereby lowering the melting point and reducing the enthalpy of fusion compared to more planar analogues. This reduced tendency to self-associate and crystallize can be advantageous in preventing phase separation and the formation of large crystalline domains within a polymer, which often act as points of failure or undesirable light scatterers.
Functional Molecular Materials for Opto-electronics
The engineering of molecules for applications in organic opto-electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is a rapidly advancing field. nih.govrsc.org Carbamate derivatives, including those functionalized with cyclohexyl and phenyl groups, are being explored for their potential in these technologies. The core function of these materials is to efficiently transport charge (electrons or holes) and to exhibit specific optical properties. researchgate.net The design of these materials often involves creating donor-acceptor (D-A) structures to tune their electronic energy levels and charge transport characteristics. researchgate.net
This compound derivatives can be conceptualized as building blocks within this framework. The phenylcarbamate portion can be part of a larger π-conjugated system, which is essential for charge transport, while the cyclohexyl group acts as a bulky, insulating substituent. rsc.orgbeilstein-journals.org This "substituent engineering" is a critical strategy for controlling the solid-state properties of the material, such as solubility, film morphology, and intermolecular electronic coupling, all of which are decisive for device performance. rsc.orgrsc.org
Substituent Engineering for Electron-Transport Properties
Substituent engineering is a fundamental approach to developing high-performance functional molecular materials for organic electronics. rsc.org The choice of substituent can profoundly impact the material's ability to transport electrons by influencing its molecular packing, energy levels, and solid-state dynamics. beilstein-journals.orgrsc.org A key aspect of this is tuning the lowest unoccupied molecular orbital (LUMO) energy to facilitate electron injection and transport. beilstein-journals.org
A comparative study on an electron-deficient π-electron core, 3,4,9,10-benzo[de]isoquinolino[1,8-gh]quinolinetetracarboxylic diimide (BQQDI), provides significant insights into the role of cyclohexyl versus phenyl substituents. rsc.orgresearchgate.net In this research, the BQQDI core was functionalized with both phenyl-terminated and cyclohexyl-terminated side chains to investigate the impact on electron-transport properties.
While both types of substituents resulted in similar molecular packing structures, the electronic performance varied significantly. Solution-processed single-crystal transistors revealed that the derivative with the cyclohexyl-terminated substituent exhibited a lower electron mobility compared to its phenyl-terminated counterpart. rsc.org This difference was attributed not to the static packing arrangement but to the dynamic molecular motions in the solid state. rsc.org The findings underscore that substituent choice is crucial for controlling not just the crystal structure but also the dynamic disorder that governs charge transport. researchgate.net
| Substituent Terminal Group | Packing Structure Impact | Electron Mobility | Key Influencing Factor |
| Phenyl | Similar to cyclohexyl | Relatively Higher | Intermolecular C–H⋯π interactions reduce dynamic motion |
| Cyclohexyl | Similar to phenyl | Relatively Lower | Lack of specific intermolecular interactions allows for greater dynamic motion |
This table is based on comparative findings from a study on BQQDI derivatives and illustrates the principles of substituent effects. rsc.org
Intermolecular Interactions and Solid-State Dynamics in Materials
The performance of organic electronic materials is not solely determined by the properties of an individual molecule but is heavily influenced by intermolecular interactions within the solid state. chemrxiv.orgchimia.ch These interactions dictate the molecular arrangement, the degree of orbital overlap between adjacent molecules, and the dynamic motion of molecules within the crystal lattice. rsc.orgchimia.ch
In the development of functional materials, specific attractive intermolecular interactions can be harnessed to enhance charge-carrier mobility by suppressing disruptive molecular motions. researchgate.net For instance, aromatic groups like phenyl can engage in C–H⋯π interactions. These interactions act as "anchors," leading to less dynamic molecular motion and a more ordered solid-state structure, which is often beneficial for efficient charge transport. rsc.org
Environmental Fate and Analytical Methodologies for Cyclohexyl Phenylcarbamate
Environmental Degradation and Bioremediation Studies
The environmental persistence of synthetic compounds like cyclohexyl phenylcarbamate is a significant concern, prompting research into their natural degradation pathways and potential for bioremediation. The primary mechanism for the breakdown of carbamates in the environment is microbially-mediated hydrolysis, followed by the degradation of the resulting alcohol and amine fragments.
Microbial Degradation and Oxygenation
While the term "defluorination" is not applicable to this compound due to the absence of fluorine in its structure, microbial oxygenation plays a crucial role in the subsequent degradation of its hydrolytic products. The initial and most critical step in the microbial breakdown of phenylcarbamates is the cleavage of the ester linkage. nih.govupm.edu.my This process is not primarily an oxygenation reaction but a hydrolysis event.
Microorganisms in soil and water environments have evolved pathways to utilize carbamates as a source of carbon and nitrogen. nih.gov The degradation begins with the enzymatic hydrolysis of the carbamate (B1207046) bond, yielding aniline (B41778), cyclohexanol (B46403), and carbon dioxide. upm.edu.my
Degradation Pathway:
Hydrolysis: The ester bond of this compound is cleaved by microbial enzymes.
Formation of Intermediates: This initial step releases cyclohexanol and aniline.
Aerobic Degradation of Intermediates: Both cyclohexanol and aniline are subsequently degraded by a wide range of soil microorganisms, typically under aerobic conditions. The breakdown of the aromatic ring of aniline is initiated by oxygenase enzymes, which introduce hydroxyl groups onto the ring, leading to ring cleavage and eventual mineralization into carbon dioxide, water, and inorganic nitrogen. nih.gov Similarly, cyclohexanol is metabolized through oxidative pathways.
Enzymatic Degradation in Environmental Contexts
Several bacterial genera, including Pseudomonas, Arthrobacter, Sphingomonas, and Achromobacter, have been identified as capable of degrading carbamate pesticides. nih.govnih.gov They achieve this by producing enzymes that target the ester bond. For instance, an enzyme isolated from a Pseudomonas species was shown to effectively hydrolyze various phenylcarbamates, releasing the corresponding aniline derivatives. nih.gov The substrate specificity of these enzymes suggests a broad capability to break down a range of structurally similar compounds. nih.gov
The genes responsible for producing these carbamate-degrading enzymes have also been identified, such as cehA and mcd. bohrium.comnih.gov The presence and abundance of these genes in soil can be influenced by factors like pH and previous exposure to carbamate compounds, indicating that microbial communities can adapt to metabolize these chemicals. nih.gov The enzymatic reaction proceeds by attacking the carbonyl carbon of the ester group, leading to the formation of an unstable carbamic acid intermediate, which spontaneously decomposes. nih.gov
Table 1: Examples of Microbial Enzymes Involved in Carbamate Degradation
Advanced Analytical Techniques for Detection and Quantification
Accurate detection and quantification of this compound in environmental and laboratory samples are essential for monitoring its fate and degradation. Several advanced analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and the type of information provided.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the most common and robust method for the analysis of carbamates, including this compound, due to their thermal instability which often makes them unsuitable for gas chromatography. oup.comtandfonline.com Reversed-phase HPLC is typically used, where the compound is separated on a nonpolar stationary phase (e.g., C8 or C18) with a polar mobile phase. s4science.at
The separation is achieved by gradient elution, where the composition of the mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is changed over time to effectively elute compounds with varying polarities. s4science.atepa.gov Detection is often accomplished using an ultraviolet (UV) or a photodiode-array (PDA) detector, as the phenyl group in the molecule absorbs UV light. usgs.gov For enhanced sensitivity and selectivity in complex matrices like environmental water samples, post-column derivatization can be employed. This involves hydrolyzing the carbamate after separation, followed by a reaction with a fluorescent tag like o-phthalaldehyde (B127526) (OPA), allowing for highly sensitive fluorescence detection. s4science.at
Table 2: Typical HPLC Conditions for Phenylcarbamate Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Analysis
While less common than HPLC for carbamate analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification and quantification of this compound, particularly after a derivatization step. researchgate.net Direct analysis is challenging because many carbamates are thermally labile and can degrade in the hot GC injection port, leading to poor reproducibility and inaccurate quantification. researchgate.net
To overcome this, a derivatization reaction is performed to convert the carbamate into a more volatile and thermally stable derivative. For example, "flash alkylation" can be performed in the injection port to methylate the carbamate. scispec.co.th Following separation on the GC column, the mass spectrometer detector provides powerful identification capabilities. It fragments the analyte molecules into a unique pattern of ions (a mass spectrum) that serves as a chemical fingerprint, allowing for highly confident identification. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity for trace-level analysis.
Time-Resolved NMR and FTIR for Reaction Kinetics
To study the dynamics of chemical processes, such as the degradation of this compound, time-resolved spectroscopic techniques are invaluable. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can monitor reaction kinetics in real-time, providing insights into degradation rates and mechanisms. rsc.orgnih.gov
FTIR Spectroscopy can track the progress of a reaction by monitoring changes in the vibrational frequencies of specific functional groups. For the hydrolysis of this compound, one could monitor the disappearance of the characteristic carbamate carbonyl (C=O) stretching band (typically around 1700-1730 cm⁻¹) and the appearance of bands corresponding to the products. rsc.orgmdpi.com Attenuated Total Reflectance (ATR)-FTIR is particularly useful for in-situ monitoring of reactions in solution. nih.gov
NMR Spectroscopy provides detailed structural information. The kinetics of degradation can be followed by taking ¹H NMR spectra at regular intervals. The disappearance of proton signals specific to the parent compound (e.g., the N-H proton or protons on the cyclohexyl and phenyl rings adjacent to the carbamate linkage) and the simultaneous appearance of signals from the aniline and cyclohexanol products can be integrated to determine their relative concentrations over time. This data allows for the calculation of reaction rate constants and helps elucidate the reaction mechanism, such as distinguishing between different types of hydrolysis pathways (e.g., E1cB mechanism in alkaline conditions). nih.govrsc.org
LC-MS/MS for Trace Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique for the detection and quantification of trace-level organic contaminants in complex environmental matrices. Its high selectivity, sensitivity, and specificity make it particularly suitable for analyzing compounds like this compound, even when present at minute concentrations. The methodology combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry.
The core principle of LC-MS/MS analysis involves three main stages: separation of the target analyte from the sample matrix via liquid chromatography, ionization of the separated analyte, and subsequent mass analysis. For trace analysis, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. This mode offers exceptional sensitivity and noise reduction by monitoring a specific fragmentation reaction for the target compound. An MRM experiment involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, subjecting it to fragmentation through collision-induced dissociation (CID) in the second quadrupole, and then monitoring for a specific, characteristic product ion in the third quadrupole. This specific precursor-to-product ion transition provides a highly selective fingerprint for the analyte.
While a standardized and universally adopted LC-MS/MS method for this compound is not widely documented in environmental literature, a robust method can be developed based on the well-understood behavior of related phenylcarbamate compounds. The molecular weight of this compound is 219.28 g/mol . thegoodscentscompany.comchemspider.com In positive electrospray ionization (ESI+), it is expected to form a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 220.1.
Based on the fragmentation patterns of similar carbamate pesticides, two primary product ions are predictable and would be ideal for an MRM method. echemi.comuni.lu The most probable fragmentation would occur at the carbamate ester linkage.
Transition 1 (Quantitative): Cleavage of the ester bond could yield the protonated aniline fragment (C₆H₅NH₂ + H)⁺, resulting in a product ion at m/z 94.1 . This is often a stable and abundant fragment for phenyl-containing carbamates and would be suitable for quantification.
Transition 2 (Qualitative/Confirmatory): A second fragmentation could involve the loss of the phenyl isocyanate group (C₆H₅NCO), leading to the cyclohexanol ion (C₆H₁₁OH + H)⁺, which would be detected at m/z 101.1 . This transition would serve as an excellent confirmation of the analyte's identity.
The liquid chromatography component would typically employ a reverse-phase C18 column to separate this compound from more polar and non-polar interferences in the sample extract. echemi.com A gradient elution using a mobile phase consisting of water and a polar organic solvent, such as acetonitrile or methanol, with a small amount of acidifier like formic acid, would ensure efficient separation and promote protonation for ESI+. chemspider.com
Sample preparation for environmental matrices like soil and water often utilizes established multi-residue methods such as the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach or Solid-Phase Extraction (SPE). These techniques are effective at extracting a wide range of pesticides, including carbamates, from the matrix and concentrating them while removing a significant portion of interfering substances.
The tables below present the proposed and illustrative parameters for a robust LC-MS/MS method for the trace analysis of this compound.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| LC Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4000 V |
| Source Temperature | 450 °C |
| Drying Gas Flow | 11 L/min |
| Nebulizer Pressure | 40 psig |
Table 3: Proposed MRM Transitions and Analytical Benchmarks
Note: Collision Energy (CE) and other voltage parameters are instrument-dependent and would require optimization. The values provided are typical starting points. Limit of Detection (LOD) and Limit of Quantification (LOQ) are estimated based on methods for similar compounds.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use | Proposed CE (eV) | Est. LOD (µg/kg) | Est. LOQ (µg/kg) |
|---|---|---|---|---|---|---|
| This compound | 220.1 | 94.1 | Quantification | 15 | 0.5 | 1.5 |
| 101.1 | Confirmation | 10 |
Conclusion
Summary of Key Research Findings on Cyclohexyl Phenylcarbamate
This compound, a member of the carbamate (B1207046) ester family, has been the subject of targeted research primarily focusing on its synthesis, structural elucidation, and specific applications. The compound is recognized for its role as a skin conditioning agent in the cosmetics industry. cosmileeurope.eu
Synthesis and Structure: The primary synthesis route reported for this compound involves the reaction of cyclohexylamine (B46788) with phenyl chloroformate. iucr.org This reaction is typically carried out in a solvent like dichloromethane (B109758) and in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. iucr.orgnih.gov This method represents a standard procedure for the formation of carbamate linkages.
Structurally, this compound (C13H17NO2) has been thoroughly characterized using X-ray crystallography. nih.gov Studies reveal that the molecule has a monoclinic crystal system. nih.gov The cyclohexyl ring adopts a stable chair conformation. iucr.orgnih.gov The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into polymeric chains. iucr.orgnih.gov The dihedral angle between the benzene (B151609) ring and the basal plane of the cyclohexyl ring is approximately 49.55°. iucr.orgnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO2 nih.govechemi.com |
| Molecular Weight | 219.28 g/mol nih.govechemi.com |
| Monoisotopic Mass | 219.125928785 g/mol echemi.com |
| Topological Polar Surface Area | 38.3 Ų echemi.com |
| Hydrogen Bond Donor Count | 1 echemi.com |
| Hydrogen Bond Acceptor Count | 2 echemi.com |
| Rotatable Bond Count | 3 echemi.com |
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic nih.gov |
| Space Group | P21/n nih.gov |
| a | 11.4724 (11) Å nih.gov |
| b | 9.3554 (8) Å nih.gov |
| c | 11.5212 (10) Å nih.gov |
| β | 92.380 (5)° nih.gov |
| Volume (V) | 1235.49 (19) ų nih.gov |
| Z | 4 nih.gov |
Analytical Characterization: Beyond crystallography, the compound is characterized by various analytical techniques. While specific spectral data for this compound is not extensively detailed in foundational research papers, predicted mass spectrometry data, including collision cross-sections for different adducts, is available. uni.lu The use of Nuclear Magnetic Resonance (NMR) spectroscopy is standard for conformational analysis of related cyclohexyl carbamate structures. researchgate.net
Applications: The most well-documented application of this compound is in the field of cosmetics, where it functions as a skin conditioning agent, helping to maintain the skin in good condition. cosmileeurope.euechemi.comthegoodscentscompany.com
Broader Implications of this compound Research for Chemical Science
The study of this compound, while specific, has broader implications for several areas of chemical science, particularly in organic synthesis and medicinal chemistry.
Versatility of the Carbamate Group: Research into compounds like this compound underscores the versatility of the carbamate functional group. Carbamates are stable, yet reactive enough to be useful intermediates. They are widely used as protecting groups for amines in complex multi-step syntheses due to their stability in various reaction conditions and the availability of methods for their removal. nih.gov The synthesis of this compound itself serves as a classic example of amine protection and functionalization. iucr.orgnih.gov
Precursors for Biologically Active Molecules: The carbamate linkage is a key structural motif in many biologically active compounds. Phenylcarbamates can serve as precursors for the synthesis of ureas, which are important pharmacophores found in numerous therapeutic agents. nih.govacs.org The reactivity of the phenylcarbamate group can be tuned to react with amines to form dissymmetric ureas, a valuable transformation in drug discovery. nih.gov Furthermore, the broader class of carbamates is integral to the development of pharmaceuticals and agrochemicals, such as herbicides and pesticides. evitachem.comnbinno.com
Insights into Molecular Interactions: The detailed crystallographic analysis of this compound provides valuable data on non-covalent interactions, such as hydrogen bonding and molecular packing in the solid state. nih.gov Understanding these interactions is fundamental to crystal engineering, materials science, and the design of drug molecules, where solid-state properties and intermolecular interactions with biological targets are critical for function.
Future Research Trajectories for Comprehensive Understanding and Application of this compound
While current knowledge provides a solid foundation, several avenues of research could lead to a more comprehensive understanding and expanded application of this compound.
Exploration of Biological Activity: The initial synthesis of this compound was part of a broader effort to synthesize various carbamates for the study of their biological activities. iucr.orgnih.gov A systematic investigation into the potential pharmacological properties of this specific compound is a logical next step. Screening for activities such as enzymatic inhibition, antimicrobial, or anticancer effects could uncover new therapeutic applications.
Development as a Chemical Intermediate: Future research could focus on utilizing this compound as a building block in organic synthesis. Its potential as a precursor for more complex pharmaceutical or agrochemical targets warrants investigation. nbinno.com For instance, its derivatives could be synthesized and evaluated, leveraging the known reactivity of the carbamate group.
Application in Materials Science: The ability of this compound to form ordered structures through hydrogen bonding suggests potential applications in materials science. nih.gov Research could explore its use in the formation of polymers, liquid crystals, or other organic materials where the carbamate moiety can impart specific properties. The use of cyclohexyl scaffolds is noted in the development of materials for specialized applications like mRNA delivery systems, suggesting a potential, albeit distant, research direction. mdpi.com
Mechanistic and Formulation Studies: In its current application as a cosmetic ingredient, the precise mechanism by which this compound conditions the skin is not deeply elaborated in the scientific literature. Future studies could delve into its interactions with skin lipids and proteins to optimize its use in dermatological and cosmetic formulations. Additionally, exploring green and more efficient synthesis methods, potentially using catalysts or alternative reagents, would align with modern principles of sustainable chemistry.
Q & A
Q. What are the established synthetic routes for cyclohexyl phenylcarbamate, and how can reaction conditions be optimized for higher yields?
this compound is synthesized via nucleophilic addition of cyclohexanol to phenyl isocyanate in dichloromethane, catalyzed by N-methylimidazole. Optimal conditions include stoichiometric excess of phenyl isocyanate (2:1 molar ratio to cyclohexanol) and 24-hour reaction time at room temperature. Purification via silica gel flash chromatography yields 85% pure product . For reproducibility, ensure anhydrous conditions and use TLC (hexane:ethyl acetate 3:1) to monitor reaction progress. Known compounds require literature cross-referencing, while novel derivatives demand full spectroscopic characterization (¹H NMR, FTIR) .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Structural confirmation requires ¹H NMR (δ = 4.76 ppm for carbamate protons) and FTIR (C=O stretch at ~1700 cm⁻¹). Melting point analysis (lit. 82–82.5°C) helps assess purity, though discrepancies may arise due to polymorphism or residual solvents . X-ray crystallography provides definitive stereochemical data, as demonstrated for the monoclinic crystal system (space group P2₁/c) with hydrogen-bonded dimeric motifs .
Q. How should researchers address discrepancies in melting points between synthesized and literature-reported this compound?
Observed melting point variations (e.g., 80°C vs. 82–82.5°C) may stem from incomplete purification or solvent inclusion. Recrystallization from ethanol or hexane/ethyl acetate mixtures improves purity. Differential Scanning Calorimetry (DSC) can identify polymorphic forms, while Karl Fischer titration quantifies residual moisture .
Advanced Research Questions
Q. How can stereochemical outcomes in this compound derivatives be controlled during synthesis?
Stereoselectivity in carbamate formation depends on reaction kinetics and catalyst choice. For example, Lewis acids (e.g., AlCl₃) promote isomerization of intermediates, as seen in analogous systems where cis-trans isomerization of cyclohexyl groups is achieved via acid-mediated equilibration . Chiral catalysts (e.g., organocatalysts) could be explored for enantioselective synthesis, though no studies on this compound are reported.
Q. What computational methods predict the biological activity of this compound derivatives?
Molecular docking and QSAR modeling are effective for predicting interactions with biological targets. For example, carbamate derivatives like sigma-2 receptor ligands (e.g., WC-26) show high binding affinity (Kᵢ = 0.82 nM) when hydrophobic cyclohexyl groups enhance target complementarity. Density Functional Theory (DFT) optimizes geometries for docking simulations, while ADMET profiles assess pharmacokinetic viability .
Q. What strategies are effective for resolving crystal structures of this compound derivatives?
Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation from nonpolar solvents (e.g., hexane). For the title compound, hydrogen bonding between the carbamate NH and carbonyl oxygen stabilizes the crystal lattice, forming infinite chains along the b-axis. Data collection at 150 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .
Q. How can researchers design this compound analogs to explore structure-activity relationships (SAR)?
Substituent variation at the phenyl ring (e.g., electron-withdrawing groups) modulates electronic effects on carbamate stability. Biological testing against microbial targets (e.g., Staphylococcus aureus) follows CLSI guidelines, with MIC values compared to parent compounds. Synthetic routes adapt methods from antimicrobial carbamate studies, such as coupling cyclohexylamine with substituted phenyl chloroformates .
Data Contradiction Analysis
Q. How should conflicting reactivity data (e.g., failed thiocyanate reactions) be interpreted in carbamate synthesis?
The absence of product in phenyl isothiocyanate reactions (vs. successful isocyanate routes) highlights thiocyanate’s lower electrophilicity. Kinetic studies (e.g., in situ IR monitoring) quantify reaction rates, while computational modeling (e.g., Fukui indices) identifies nucleophilic/electrophilic sites. Alternative catalysts (e.g., DBU) may enhance thiocyanate reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
